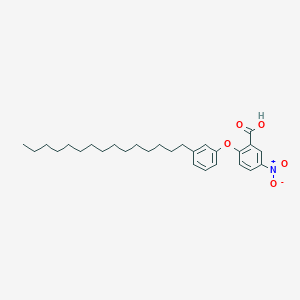
Benzoic acid, 5-nitro-2-(3-pentadecylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-nitro-2-(3-pentadecylphenoxy)- is a complex organic compound with the molecular formula C28H39NO5 and a molecular weight of 469.61 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a nitro group and a pentadecylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration . The subsequent introduction of the pentadecylphenoxy group can be achieved through a nucleophilic substitution reaction using a suitable phenol derivative and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-nitro-2-(3-pentadecylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Quinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benzoic acid, 5-nitro-2-(3-pentadecylphenoxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 5-nitro-2-(3-pentadecylphenoxy)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound can modulate enzyme activities and signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-(3-pentadecylphenoxy)benzoic acid
- 5-nitro-2-(3-methylpiperidin-1-yl)benzoic acid
- 2,3,4-trifluoro-5-nitrobenzoic acid
Uniqueness
Benzoic acid, 5-nitro-2-(3-pentadecylphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentadecylphenoxy group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability . Additionally, the nitro group provides a site for further chemical modifications, allowing for the design of derivatives with tailored properties .
Properties
CAS No. |
192635-45-3 |
|---|---|
Molecular Formula |
C28H39NO5 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
5-nitro-2-(3-pentadecylphenoxy)benzoic acid |
InChI |
InChI=1S/C28H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-25(21-23)34-27-20-19-24(29(32)33)22-26(27)28(30)31/h15,17-22H,2-14,16H2,1H3,(H,30,31) |
InChI Key |
KLPCLKBTEZQLKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)
![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
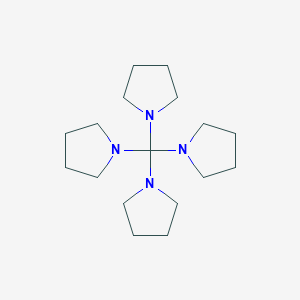
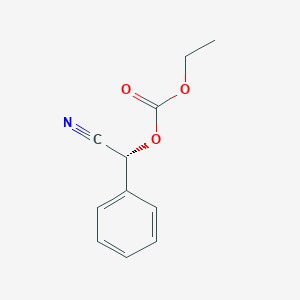
![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)
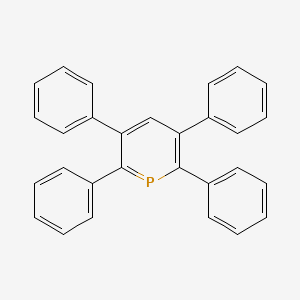
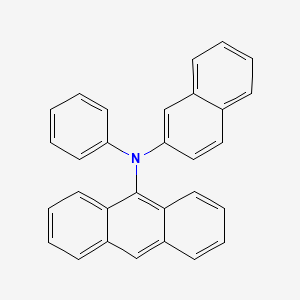

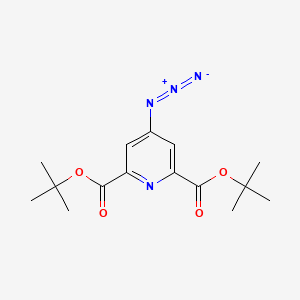
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)

![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)
